molecular formula C18H16F2O4 B4729336 (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B4729336
M. Wt: 334.3 g/mol
InChI Key: KJGAPGKDWFDVLQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and dimethoxy phenyl groups

Preparation Methods

The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone.

    Reaction Conditions: The key step in the synthesis is the aldol condensation reaction between 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Scientific Research Applications

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can alter cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (E)-1-[3-(METHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE and (E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE share structural similarities.

    Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2O4/c1-22-14-7-9-17(23-2)13(11-14)6-8-16(21)12-4-3-5-15(10-12)24-18(19)20/h3-11,18H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGAPGKDWFDVLQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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